molecular formula C12H20ClNO2 B585838 3,4-DMMA (hydrochloride)

3,4-DMMA (hydrochloride)

Número de catálogo: B585838
Peso molecular: 245.74 g/mol
Clave InChI: CTERHDRZXCRZAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA) is a synthetic phenethylamine and amphetamine analog structurally related to 3,4-methylenedioxymethamphetamine (MDMA). It acts as a monoamine transporter inhibitor, preferentially targeting norepinephrine (NET) and serotonin (SERT) transporters, though with significantly lower potency compared to MDMA . The compound is primarily used in preclinical research to study neurotransmitter dynamics and receptor interactions.

Métodos De Preparación

Reductive Amination: Primary Synthetic Route

Starting Materials and Reaction Mechanism

The most widely documented method for synthesizing 3,4-DMMA·HCl involves reductive amination of 3,4-dimethoxyphenylacetone (1-(3,4-dimethoxyphenyl)propan-2-one) with methylamine. This two-step process proceeds as follows:

  • Condensation : The ketone reacts with methylamine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

The reaction is conducted in methanol under mild acidic conditions (pH 4–6), maintained by incremental addition of hydrochloric acid (HCl). The hydrochloride salt is precipitated by acidifying the final product .

Detailed Procedure

  • Step 1 : 3,4-Dimethoxyphenylacetone (22 mmol) is dissolved in methanol (10 mL). Methylamine (2.0 M in methanol, 26.4 mmol) is added, and the mixture is stirred at room temperature for 30 minutes .

  • Step 2 : Sodium cyanoborohydride (26.4 mmol) is introduced, and the suspension is stirred for 72 hours under nitrogen. The pH is maintained at 4–6 using HCl/methanol .

  • Workup : The solution is acidified to pH 2 with concentrated HCl, extracted with dichloromethane, basified with NaOH, and purified via recrystallization in isopropanol/ether.

Yield : 58% .

Critical Parameters

  • Solvent Choice : Methanol ensures solubility of both reactants and intermediates.

  • pH Control : Acidic conditions prevent premature reduction of the ketone.

  • Temperature : Room temperature minimizes side reactions (e.g., over-reduction).

Alternative Synthetic Pathways

Catalytic Hydrogenation of Nitriles

A patent (CN105384650A) describes an alternative route for synthesizing 3,4-dimethoxyphenethylamine derivatives, which can be adapted for 3,4-DMMA·HCl :

  • Etherification : 3,4-Dihydroxybenzyl chloride reacts with dimethyl sulfate to form 3,4-dimethoxybenzyl chloride.

  • Cyanation : Reaction with sodium cyanide yields 3,4-dimethoxybenzyl cyanide.

  • Hydrogenation : Catalytic hydrogenation (Raney nickel, 140°C, 1.0 MPa H₂) in toluene/ammonia reduces the nitrile to the primary amine.

  • Methylation : The primary amine is methylated to yield 3,4-DMMA.

Yield : 86–90% .

Key Advantages:

  • Scalability for industrial production.

  • Avoids cyanoborohydride, which is toxic and moisture-sensitive.

Optimization and Purification Strategies

Crystallization and Solvent Selection

Post-reduction, the free base is often contaminated with unreacted starting materials. Crystallization in acetone at −8°C to −5°C improves purity (>98%) . For the hydrochloride salt, isopropanol/ether mixtures are preferred due to their low polarity, which promotes salt precipitation .

Catalytic Efficiency

  • Catalyst Comparison :

    CatalystSolventTemperaturePressureYield
    Raney NiToluene140°C1.0 MPa90%
    Pd/C (3%)Methanol160°C4.0 MPa87%
    NaBH₃CNMethanol25°CAmbient58%

Raney nickel achieves higher yields under moderate conditions, while palladium catalysts require elevated pressures .

Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, 0.4 mg/mL in chloroform) confirms purity >99% .

  • NMR : Characteristic signals include δ 1.10 (d, J=6.6 Hz, CH₃), 3.77 (s, OCH₃), and 6.62–6.81 (aromatic protons) .

Impurity Profiling

Common byproducts include:

  • N-Methyl derivatives : From over-methylation during reductive amination.

  • Unreacted ketone : Due to incomplete imine formation.

Industrial-Scale Considerations

Waste Management

The cyanation step generates sodium cyanide wastewater, which is treated via alkaline hydrolysis (140–150°C, 10 hours) to degrade cyanide ions .

Cost Efficiency

  • Reductive Amination : Lower equipment costs but higher reagent expenses (NaBH₃CN ≈ $13.44/25 mL ).

  • Catalytic Hydrogenation : Higher initial investment (pressure reactors) but superior yields .

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore enzymatic reductive amination using amine dehydrogenases, though yields remain suboptimal (<40%) .

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times from 72 hours to <6 hours .

Análisis De Reacciones Químicas

3,4-Dimethoxymethamphetamine (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include ketones, secondary amines, and substituted methoxy derivatives .

Mecanismo De Acción

La 3,4-Dimetoxi-N-metilfeniletilamina (clorhidrato) ejerce sus efectos interfiriendo con el transporte de monoaminas. Inhibe la absorción de los transportadores de noradrenalina y serotonina, con constantes de inhibición (K_i) de 22,8 y 7,7 μM, respectivamente . Esta inhibición provoca un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, lo que puede afectar el estado de ánimo, la cognición y el comportamiento. El compuesto es significativamente menos potente que la 3,4-metilendioximetanfetamina en este sentido .

Comparación Con Compuestos Similares

Key Properties :

  • CAS Number : 70932-18-2
  • Molecular Formula: C₁₂H₁₉NO₂·HCl
  • Molecular Weight : 245.75 g/mol
  • Solubility: 30 mg/mL in DMSO, DMF, and ethanol .
  • Storage : Stable at -20°C; sensitive to repeated freeze-thaw cycles .
  • Purity : >97% (HPLC-certified) with validated analytical standards .

Its dimethoxy substitutions at the 3,4-positions distinguish it from MDMA, which features a methylenedioxy ring. This structural difference underpins its reduced pharmacological activity .

The following table and analysis highlight structural, pharmacological, and functional distinctions between 3,4-DMMA and related amphetamine derivatives.

Table 1: Comparative Analysis of 3,4-DMMA and Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity Applications
3,4-DMMA 70932-18-2 C₁₂H₁₉NO₂·HCl 245.75 3,4-dimethoxy substitutions Weak NET/SERT inhibition; < MDMA potency Neurotransporter research
MDMA 42542-10-9 C₁₁H₁₅NO₂·HCl 229.70 3,4-methylenedioxy ring Potent NET/SERT/DAT inhibition; euphoriant Psychopharmacology studies
MDA 4764-17-4 C₁₀H₁₃NO₂·HCl 215.68 3,4-methylenedioxy (no methyl group) Serotonergic activity; MDMA metabolite Metabolic/toxicity research
2,4-DMA 33189-36-5 C₁₁H₁₇NO₂·HCl 231.70 2,4-dimethoxy substitutions 5-HT₂ receptor agonist (pA₂ = 5.6) Forensic analysis, receptor studies
PMMA 3398-68-3 C₁₁H₁₈ClNO 215.75 Para-methoxy substitution Limited data; suspected CNS stimulant Forensic toxicology

Key Comparisons :

3,4-DMMA vs. MDMA: Structural Difference: 3,4-DMMA replaces MDMA’s methylenedioxy ring with dimethoxy groups, reducing its ability to cross the blood-brain barrier and bind transporters . Potency: 3,4-DMMA exhibits <10% of MDMA’s efficacy in serotonin release assays . Applications: MDMA is widely studied for its psychostimulant effects, while 3,4-DMMA serves as a tool compound to explore transporter inhibition mechanisms without pronounced psychoactivity .

3,4-DMMA vs. 2,4-DMA: Substitution Pattern: 2,4-DMA’s methoxy groups at positions 2 and 4 result in divergent receptor selectivity, favoring 5-HT₂ receptors over monoamine transporters . Pharmacology: 2,4-DMA’s 5-HT₂ agonism (pA₂ = 5.6) contrasts with 3,4-DMMA’s transporter inhibition, highlighting how positional isomerism dictates functional outcomes .

3,4-DMMA vs. PMMA :

  • Substitution : PMMA’s single para-methoxy group lacks the 3,4-dioxygenation critical for transporter interaction, leading to weaker CNS effects .
  • Toxicity : PMMA is associated with higher neurotoxicity in overdose cases, whereas 3,4-DMMA’s low potency minimizes such risks in controlled research .

Other Analogs: DMMA (unrelated to 3,4-DMMA): A pyrazolethione-derived Sortase A inhibitor (IC₅₀ = 9.1 µM) used in bacterial pathogenesis studies, demonstrating the importance of distinguishing nomenclature . 3,4-EDMA: Limited data exist, but its ethylenedioxy structure may enhance metabolic stability compared to 3,4-DMMA .

Research Implications and Limitations

While 3,4-DMMA’s low potency restricts its utility in behavioral studies, it remains valuable for elucidating transporter inhibition mechanisms without confounding psychoactive effects. In contrast, MDMA and 2,4-DMA are more relevant for neuropsychiatric and receptor-specific research, respectively. Researchers must consider solubility, storage conditions (-20°C for most analogs), and structural nuances when selecting compounds .

Actividad Biológica

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA) is an analog of the well-known psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). This article explores the biological activity of 3,4-DMMA, focusing on its mechanisms of action, pharmacological effects, and research findings.

  • Chemical Name : 3,4-Dimethoxy-N,α-dimethyl-benzeneethanamine hydrochloride
  • Molecular Formula : C11H15ClN2O2
  • Molar Mass : Approximately 232.7 g/mol
  • CAS Number : 70932-18-2

3,4-DMMA primarily functions as a monoamine transporter inhibitor , affecting the uptake of key neurotransmitters in the brain. Its mechanism is believed to be similar to that of MDMA, although it exhibits lower potency. The compound inhibits the reuptake of serotonin and norepinephrine through its action on their respective transporters:

  • IC50 Values :
    • Serotonin Transporter (SERT) : 108 µM
    • Norepinephrine Transporter (NET) : 253.4 µM

For comparison, MDMA has significantly lower IC50 values of approximately 6.6 µM for SERT and 34.8 µM for NET, indicating that 3,4-DMMA is less effective at these targets compared to MDMA .

Biological Activity and Effects

The biological activity of 3,4-DMMA can be categorized into several key effects:

  • Stimulant Properties : Due to its inhibition of norepinephrine and serotonin uptake, 3,4-DMMA may exhibit stimulant effects similar to other amphetamines.
  • Psychoactive Effects : While not as potent as MDMA, it may still affect mood and cognition through increased levels of neurotransmitters in the synaptic cleft.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and primary effects of various compounds related to 3,4-DMMA:

Compound NameStructural FeaturesPrimary Effects
3,4-Methylenedioxymethamphetamine (MDMA) Contains methylenedioxy groupEmpathogenic effects; stimulant
3,4-Dihydroxymethamphetamine Hydroxyl groups instead of methoxyNeurotoxic effects; less stimulant
Methamphetamine Methyl group at nitrogenStrong stimulant; high potential for abuse
3-Methoxyamphetamine Single methoxy groupStimulant properties; less potent than MDMA
3,4-DMMA Dual methoxy substitutionsModerate stimulant; less potent than MDMA

3,4-DMMA's unique dual methoxy substitutions may influence its binding affinity and pharmacological profile differently than other related compounds .

Case Studies and Research Findings

Research on 3,4-DMMA has primarily focused on its role as a reference standard in analytical chemistry due to its structural similarity to MDMA. Here are some notable findings:

  • In Vitro Studies : In mammalian cell lines, 3,4-DMMA demonstrated significant inhibition of serotonin and norepinephrine uptake. This suggests potential applications in understanding the pharmacodynamics of similar compounds .
  • Comparative Potency Studies : A study comparing various MDMA analogs highlighted that while 3,4-DMMA shares some properties with MDMA, it is significantly less potent in terms of monoamine transporter inhibition .
  • Potential Therapeutic Applications : Although research is limited due to its lower potency compared to MDMA, ongoing studies are investigating its effects on mood disorders and other psychological conditions through its action on monoamine systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-DMMA hydrochloride relevant to experimental design?

  • Answer : 3,4-DMMA hydrochloride (C₁₂H₁₉NO₂·HCl, MW 245.7) is soluble in DMSO, DMF, and ethanol (30 mg/mL). Its stability requires storage at -20°C, with stock solutions stable for ≤1 month at -20°C and ≤6 months at -80°C. Heating to 37°C with sonication improves solubility. These properties dictate solvent selection, aliquot preparation, and storage protocols to avoid degradation .

Q. How should researchers prepare and store stock solutions of 3,4-DMMA hydrochloride to ensure stability?

  • Answer : Prepare stock solutions in DMSO, DMF, or ethanol at 10–30 mg/mL. Aliquot immediately to minimize freeze-thaw cycles. Use low-protein-binding tubes and validate stability via HPLC or LC-MS before long-term studies. For in vivo work, dissolve in saline with ≤5% DMSO and 10% Tween 80 to ensure bioavailability .

Q. What methodological considerations are critical when designing in vivo studies involving 3,4-DMMA hydrochloride?

  • Answer : Calculate dosing based on animal weight (e.g., 20 g mouse) and solubility limits. Use a stepwise formulation: dissolve in DMSO, mix with PEG300, add Tween 80, and dilute with saline. Include a vehicle control group to isolate compound effects. Monitor excretion patterns (e.g., urine glucuronidase treatment for metabolite detection) .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of 3,4-DMMA hydrochloride?

  • Answer : Use NMR (¹H/¹³C) for structural confirmation, LC-MS for purity (>98%), and UV-Vis (λmax ~227 nm) for concentration validation. Compare with certified reference standards (e.g., CAS 70932-18-2) and follow pharmacopeial guidelines for heavy metal, sulfated ash, and loss-on-drying tests .

Advanced Research Questions

Q. How does the potency of 3,4-DMMA hydrochloride compare to MDMA in monoamine transporter inhibition, and how should researchers interpret these differences?

  • Answer : 3,4-DMMA exhibits lower potency than MDMA: Ki values for norepinephrine (NE) and serotonin (5-HT) transporters are 22.8 μM and 7.7 μM, respectively, vs. MDMA’s 0.6 μM (NE) and 2.5 μM (5-HT). IC₅₀ values for 3,4-DMMA are 253.4 μM (NE) and 108 μM (5-HT), suggesting weaker reuptake inhibition. Researchers should contextualize these differences using in vitro competition binding assays with [³H]ligands .

Q. How can researchers resolve contradictions in reported inhibitory constants (Ki) and IC₅₀ values for 3,4-DMMA hydrochloride across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Reconcile data by standardizing protocols: use HEK-293 cells expressing human transporters, 37°C incubation, and 5% CO₂. Validate results with positive controls (e.g., MDMA) and statistical tools like Bland-Altman analysis to assess inter-study variability .

Q. What strategies are recommended for investigating the metabolic pathways and excretion mechanisms of 3,4-DMMA hydrochloride in preclinical models?

  • Answer : Administer 3,4-DMMA to rodents and collect plasma/urine at timed intervals. Use LC-HRMS to identify phase I (e.g., demethylation) and phase II (glucuronidation/sulfation) metabolites. Compare with known amphetamine metabolism (e.g., HMMA as a phase II metabolite of MDMA) and employ β-glucuronidase/sulfatase hydrolysis for confirmation .

Q. What regulatory and safety protocols must be followed when handling 3,4-DMMA hydrochloride in research settings?

  • Answer : 3,4-DMMA is likely regulated as a Schedule I analog due to structural similarity to MDMA. Obtain DEA/FDA approvals for procurement and use. Follow OSHA HCS guidelines: wear nitrile gloves, use fume hoods, and store in locked, ventilated areas. Document disposal per EPA/DOT regulations .

Propiedades

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTERHDRZXCRZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-DMMA (hydrochloride)
3,4-DMMA (hydrochloride)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.